3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one
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Overview
Description
3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one is a complex organic compound that features a chlorophenyl group, a furan ring, and two morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid
- (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]ACRYLALDEHYDE
- (4-chlorophenyl)(2-furyl)methanone
Uniqueness
3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one stands out due to its dual morpholine groups, which impart unique chemical and biological properties
Properties
Molecular Formula |
C21H25ClN2O4 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C21H25ClN2O4/c22-17-5-3-16(4-6-17)19(23-7-12-26-13-8-23)20(24-9-14-27-15-10-24)21(25)18-2-1-11-28-18/h1-6,11,19-20H,7-10,12-15H2 |
InChI Key |
ULDKTQBVAHPKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CC=CO3)N4CCOCC4 |
Origin of Product |
United States |
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